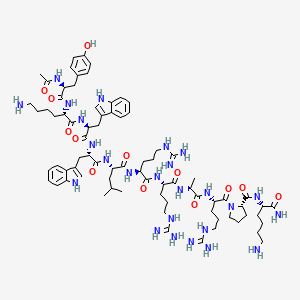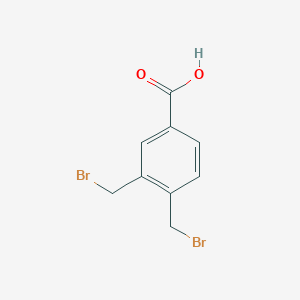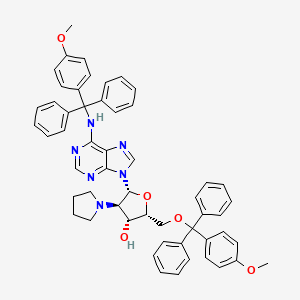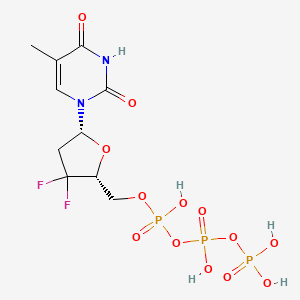![molecular formula C17H10N4Na2O8S B15195425 Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt CAS No. 67875-25-6](/img/structure/B15195425.png)
Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate is a synthetic azo compound. It is characterized by its vibrant color and is commonly used in various industrial applications, particularly as a dye. The compound’s structure includes a naphthalene ring and a benzoate group, linked by an azo bond, which is responsible for its chromophoric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-hydroxy-7-sulfonato-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-nitrobenzoic acid under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium intermediate and the efficiency of the coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo bond can lead to the formation of corresponding amines.
Substitution: The sulfonate and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Mécanisme D'action
The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and drug delivery systems. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can lead to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-3-hydroxy-1-naphthalenesulfonate
- Disodium 4-nitro-1-naphthalenesulfonate
- Disodium 2-hydroxy-1-naphthalenesulfonate
Uniqueness
Disodium 2-[(2-amino-5-hydroxy-7-sulfonato-1-naphthyl)azo]-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dye applications, while its ability to form stable complexes with drugs highlights its potential in medical research .
Propriétés
Numéro CAS |
67875-25-6 |
|---|---|
Formule moléculaire |
C17H10N4Na2O8S |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
disodium;6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-8-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12N4O8S.2Na/c18-13-7-15(22)11-6-9(30(27,28)29)2-3-10(11)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
ZTEYHIMDTCOIKX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C3C=CC(=CC3=C(C=C2N)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















